molecular formula C16H19BrN2O2 B7455745 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B7455745
M. Wt: 351.24 g/mol
InChI Key: HVQHDZGIWFTPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as BRDMD, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for inhibiting neurotransmission in the brain, and the modulation of this receptor by 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a range of biochemical and physiological effects in animal models. These include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and decreased levels of stress-related hormones such as corticosterone.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for more precise and targeted experiments. However, one limitation is that the exact mechanism of action is not fully understood, which may limit the interpretation of results.

Future Directions

There are several future directions for research on 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. One area of interest is the potential use of 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione as a therapeutic agent for neurological disorders. Another area of interest is the investigation of the anxiolytic and antidepressant effects of 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a multistep process that includes the condensation reaction of 4-bromobenzaldehyde with 1-methylpiperazine followed by the cyclization reaction with 1,3-dimethylbarbituric acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have anti-proliferative effects on various cancer cell lines.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-18-15(21)19(11-12-5-7-13(17)8-6-12)14(20)16(18)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHDZGIWFTPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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